molecular formula C20H21NO2 B583436 (1-butylindol-3-yl)-(4-methoxyphenyl)methanone CAS No. 1345966-77-9

(1-butylindol-3-yl)-(4-methoxyphenyl)methanone

Cat. No.: B583436
CAS No.: 1345966-77-9
M. Wt: 307.4 g/mol
InChI Key: INTUAOVLJFCJIP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RCS-4-C4 homolog involves the reaction of 1-butyl-1H-indole-3-carboxylic acid with 4-methoxyphenylmagnesium bromide in the presence of a suitable catalyst. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of RCS-4-C4 homolog follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified using industrial-scale chromatography or crystallization techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

RCS-4-C4 homolog undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

RCS-4-C4 homolog is primarily used in scientific research to study the effects of synthetic cannabinoids on cannabinoid receptors. It is used in:

    Chemistry: To understand the structure-activity relationships of synthetic cannabinoids.

    Biology: To study the interaction of synthetic cannabinoids with biological systems.

    Medicine: To explore potential therapeutic applications and toxicological effects.

    Industry: As a reference standard in forensic and toxicological analysis.

Mechanism of Action

RCS-4-C4 homolog exerts its effects by acting as an agonist at cannabinoid receptors, specifically CB1 and CB2 receptors. It binds to these receptors and mimics the effects of natural cannabinoids, leading to various physiological and psychological effects. The activation of CB1 receptors is primarily responsible for the psychoactive effects, while CB2 receptor activation is associated with anti-inflammatory and immunomodulatory effects .

Comparison with Similar Compounds

RCS-4-C4 homolog is similar to other synthetic cannabinoids such as JWH-018, RCS-2, and RCS-3. it is unique due to its specific structural modifications:

These structural differences result in variations in their binding affinities and activities at cannabinoid receptors, making RCS-4-C4 homolog a valuable compound for studying the structure-activity relationships of synthetic cannabinoids .

Properties

IUPAC Name

(1-butylindol-3-yl)-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-3-4-13-21-14-18(17-7-5-6-8-19(17)21)20(22)15-9-11-16(23-2)12-10-15/h5-12,14H,3-4,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTUAOVLJFCJIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601018143
Record name (4-methoxyphenyl)(1-butyl-1H-indol-3-yl)-methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601018143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345966-77-9
Record name (1-Butyl-1H-indol-3-yl)(4-methoxyphenyl)methanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345966779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-methoxyphenyl)(1-butyl-1H-indol-3-yl)-methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601018143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RCS-4 C4
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JYD20N5YL7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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